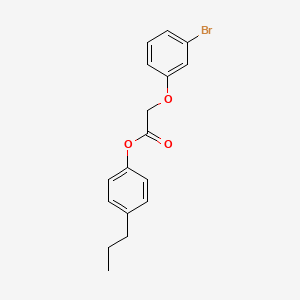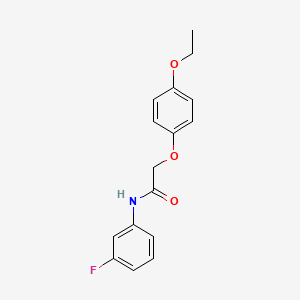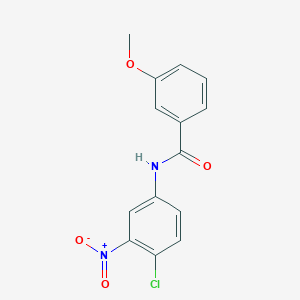
4-Propylphenyl 2-(3-bromophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylphenyl 2-(3-bromophenoxy)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to a bromophenoxy group through an acetate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 2-(3-bromophenoxy)acetate can be achieved through several synthetic routes. One common method involves the esterification of 4-propylphenol with 2-(3-bromophenoxy)acetic acid. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
4-Propylphenyl 2-(3-bromophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-propylphenyl 2-(3-bromophenoxy)acetone or 4-propylphenyl 2-(3-bromophenoxy)acetic acid.
Reduction: Formation of 4-propylphenyl 2-(3-phenoxy)acetate.
Substitution: Formation of 4-propylphenyl 2-(3-aminophenoxy)acetate or 4-propylphenyl 2-(3-thiophenoxy)acetate.
科学研究应用
4-Propylphenyl 2-(3-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Propylphenyl 2-(3-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, influencing their function. Additionally, the acetate linkage may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 4-Propylphenyl 2-(4-bromophenoxy)acetate
- 4-Propylphenyl 2-(2-bromophenoxy)acetate
- 4-Propylphenyl 2-(3-chlorophenoxy)acetate
Uniqueness
4-Propylphenyl 2-(3-bromophenoxy)acetate is unique due to the specific positioning of the bromine atom on the phenoxy group, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
属性
IUPAC Name |
(4-propylphenyl) 2-(3-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-2-4-13-7-9-15(10-8-13)21-17(19)12-20-16-6-3-5-14(18)11-16/h3,5-11H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRGOWXMBLGJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5658135.png)

![4-[(4-methyl-5-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5658142.png)

![3-CHLORO-6-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5658152.png)
![ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B5658156.png)

![N,4-dimethyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B5658179.png)



![6-methyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5658199.png)
![N-[(3R,4S)-1-(2-aminopyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-3-methoxypropanamide](/img/structure/B5658207.png)
